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Compound of Interest

Compound Name: Benzyl butyl ether

Cat. No.: B1266096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectral data for benzyl butyl ether. It includes detailed tables of ¹H and ¹³C NMR

chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental

protocol for data acquisition. A logical workflow for NMR data analysis is also presented to

guide researchers in their spectral interpretation.

¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for benzyl butyl
ether, recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at

0 ppm.

Table 1: ¹H NMR Spectral Data of Benzyl Butyl Ether
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2', H-6' 7.25-7.35 Multiplet - 2H

H-3', H-4', H-5' 7.25-7.35 Multiplet - 3H

H-7 4.48 Singlet - 2H

H-1'' 3.46 Triplet 6.6 2H

H-2'' 1.60 Quintet 6.8 2H

H-3'' 1.39 Sextet 7.4 2H

H-4'' 0.91 Triplet 7.3 3H

Table 2: ¹³C NMR Spectral Data of Benzyl Butyl Ether

Carbon Chemical Shift (δ, ppm)

C-1' 138.7

C-2', C-6' 128.3

C-3', C-5' 127.6

C-4' 127.4

C-7 72.9

C-1'' 70.8

C-2'' 31.8

C-3'' 19.3

C-4'' 13.9

Experimental Protocols
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The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of benzyl
butyl ether.

1. Sample Preparation

For ¹H NMR, dissolve 5-10 mg of benzyl butyl ether in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is

recommended to achieve a good signal-to-noise ratio in a reasonable time.

The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate

matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette

directly into a clean, dry 5 mm NMR tube.

The final sample volume in the NMR tube should be sufficient to cover the detection coils,

typically a height of 4-5 cm.

2. NMR Data Acquisition

Spectrometer: A high-resolution NMR spectrometer, for instance, a Bruker Avance operating

at a proton frequency of 400 MHz or higher, is suitable.

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium

signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to obtain

sharp, symmetrical peaks.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A standard proton-decoupled single-pulse experiment.

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, depending on the sample concentration and desired

signal-to-noise ratio.

3. Data Processing

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR

spectrum.

The spectrum is then phased and the baseline is corrected.

The chemical shifts are referenced to the TMS signal at 0 ppm.

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

The multiplicities and coupling constants are also measured.

Logical Workflow for NMR Data Acquisition and
Analysis
The following diagram illustrates a typical workflow for acquiring and analyzing the NMR

spectra of a small organic molecule like benzyl butyl ether.
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Caption: A logical workflow for NMR data acquisition and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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